molecular formula C13H11FOS B8076019 2-[(4-Fluorophenyl)methoxy]benzenethiol

2-[(4-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8076019
M. Wt: 234.29 g/mol
InChI Key: VTLPWVRCZJHFSS-UHFFFAOYSA-N
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Description

The compound identified as “2-[(4-Fluorophenyl)methoxy]benzenethiol” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Fluorophenyl)methoxy]benzenethiol would likely involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]benzenethiol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require the presence of an oxidizing agent and a suitable solvent, while reduction reactions may require a reducing agent and an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.

    Biology: It may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: this compound may be used in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLPWVRCZJHFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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